molecular formula C17H27N3O4S B2790549 N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide CAS No. 897619-04-4

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide

Cat. No. B2790549
CAS RN: 897619-04-4
M. Wt: 369.48
InChI Key: XQGMKOITUMYXFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide” is a compound that has been studied for its potential biological activity . It is a piperazine derivative, which is a class of compounds known for their wide range of biological activities .


Synthesis Analysis

The synthesis of similar piperazine derivatives has been reported in the literature . For example, one study described the synthesis of compounds bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures . Another study reported the reaction of 2-thiouracil with substituted benzyl derivative to afford S-benzylated products .


Molecular Structure Analysis

The molecular structure of similar piperazine derivatives has been analyzed using various techniques such as 1H NMR, 13C NMR, IR, and HRMS spectra . In silico studies, including molecular dynamics simulations, have also been performed to understand the interactions of these compounds with biological targets .


Chemical Reactions Analysis

The chemical reactions involving similar piperazine derivatives have been studied. For example, the phenolic hydroxyl group in S-benzylated products was treated with tert-butyl acetate to afford tert-butyl esters, which were subjected to hydrolysis to afford 2-thiopyrimidine acetic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar piperazine derivatives have been analyzed. For example, the product was purified by crystallization from 96% ethanol . The molecular formula of a similar compound is reported as C18H23N5O2 with an average mass of 341.408 Da .

Scientific Research Applications

Antibacterial Activity

The piperazine moiety in N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide makes it a promising candidate for antibacterial research. Piperazine derivatives have been explored for their ability to combat bacterial infections. Researchers have synthesized novel derivatives of 1,2,4-triazole with a piperazine ring, some of which exhibit good antibacterial activity . Investigating the compound’s efficacy against specific bacterial strains and understanding its mechanism of action could lead to potential therapeutic applications.

Neuroprotection

The piperazine ring is also relevant in neuropharmacology. Compounds containing this motif have been studied for their potential in treating neurodegenerative diseases such as Parkinson’s and Alzheimer’s. While N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide itself hasn’t been directly linked to neuroprotection, exploring its effects on neuronal health could be valuable .

Antiviral Properties

Given the diverse pharmacological activities associated with piperazine derivatives, investigating N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide’s antiviral potential is worthwhile. Piperazine-based compounds have been explored as antiviral agents against various viruses. Further studies could reveal its efficacy against specific viral strains .

Psychoactive Research

Interestingly, piperazine derivatives have also been used illicitly as psychoactive substances for recreational purposes. While N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide may not be directly associated with recreational use, understanding its effects on neurotransmitter systems could contribute to our knowledge of psychoactive compounds .

Drug Development

The incorporation of piperazine motifs into drug molecules can positively modulate pharmacokinetic properties. Researchers have successfully utilized Mannich reactions to introduce piperazine rings into biologically active compounds. These include antihistamines, antiparasitic drugs, antifungals, and more. Investigating N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide’s potential as a drug scaffold could lead to novel therapeutic agents .

Structural Characterization

Beyond its pharmacological applications, structural characterization of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide is essential. Techniques such as high-resolution mass spectrometry (HRMS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) experiments have been used to confirm its structure .

Mechanism of Action

Target of Action

The primary target of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide is the alpha1-adrenergic receptor (α1-AR) . This receptor is a class of G-protein-coupled receptors (GPCRs) and has three different subtypes: α1A-, α1B-, and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its target, the alpha1-adrenergic receptors, by acting as a ligand . This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The activation or blockade of the alpha1-adrenergic receptors affects various biochemical pathways. These pathways are associated with numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Pharmacokinetics

The pharmacokinetic profile of this compound includes its absorption, distribution, metabolism, and excretion (ADME) properties . These properties impact the bioavailability of the compound, influencing its therapeutic potential .

Result of Action

The result of the compound’s action is primarily observed at the molecular and cellular level. The activation or blockade of the alpha1-adrenergic receptors leads to changes in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors.

Future Directions

Future research could focus on further exploring the biological activity of “N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide” and similar compounds. This could include in-depth studies on their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more comprehensive safety and hazard assessments would be beneficial .

properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4S/c1-3-4-17(21)18-9-14-25(22,23)20-12-10-19(11-13-20)15-5-7-16(24-2)8-6-15/h5-8H,3-4,9-14H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGMKOITUMYXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.